molecular formula C25H19FN2O2S B11420049 3-(3-fluoro-4-methylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(3-fluoro-4-methylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11420049
M. Wt: 430.5 g/mol
InChI Key: JQEMHPRMWHSRAK-UHFFFAOYSA-N
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Description

3-(3-fluoro-4-methylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzothienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluoro-4-methylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the benzothieno[3,2-d]pyrimidine core, followed by the introduction of the fluoro and methyl groups through electrophilic aromatic substitution reactions. The final step often involves the coupling of the 2-methylbenzyl group under specific conditions.

Industrial Production Methods

Industrial production of such compounds usually involves optimizing the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-fluoro-4-methylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of benzothienopyrimidines are explored for their potential as drugs. The compound’s ability to interact with specific enzymes or receptors makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(3-fluoro-4-methylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are necessary to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    Benzothienopyrimidines: Compounds with similar core structures but different substituents.

    Fluorobenzyl Compounds: Compounds with fluorine and benzyl groups.

Uniqueness

The uniqueness of 3-(3-fluoro-4-methylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione lies in its specific combination of substituents, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H19FN2O2S

Molecular Weight

430.5 g/mol

IUPAC Name

3-(3-fluoro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H19FN2O2S/c1-15-7-3-4-8-17(15)14-27-22-19-9-5-6-10-21(19)31-23(22)24(29)28(25(27)30)18-12-11-16(2)20(26)13-18/h3-13H,14H2,1-2H3

InChI Key

JQEMHPRMWHSRAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=CC=C5C)F

Origin of Product

United States

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